2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol
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Overview
Description
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, in particular, has been studied for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 4-methylphenylpiperazine with a suitable phenylethanol derivative. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a phenyl compound. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant, antipsychotic, or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release or uptake of neurotransmitters. This interaction can modulate various physiological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]-1-phenylethanol
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethanol
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-phenylethanol
Uniqueness
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is unique due to the presence of the 4-methylphenyl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
5083-86-3 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)piperazin-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C19H24N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-19(22)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
InChI Key |
YBIHBJLEGXTDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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